WWL0245

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

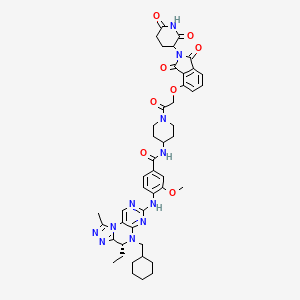

C45H51N11O8 |

|---|---|

Poids moléculaire |

874.0 g/mol |

Nom IUPAC |

4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide |

InChI |

InChI=1S/C45H51N11O8/c1-4-31-40-52-51-25(2)55(40)33-22-46-45(50-39(33)54(31)23-26-9-6-5-7-10-26)48-30-14-13-27(21-35(30)63-3)41(59)47-28-17-19-53(20-18-28)37(58)24-64-34-12-8-11-29-38(34)44(62)56(43(29)61)32-15-16-36(57)49-42(32)60/h8,11-14,21-22,26,28,31-32H,4-7,9-10,15-20,23-24H2,1-3H3,(H,47,59)(H,46,48,50)(H,49,57,60)/t31-,32?/m1/s1 |

Clé InChI |

AORZPRLVKUMTOJ-XGDNGBMYSA-N |

SMILES isomérique |

CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)OC)C |

SMILES canonique |

CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)OC)C |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: WWL0245, a Selective BRD4 PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL0245 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). By hijacking the cellular ubiquitin-proteasome system, this compound effectively induces the degradation of BRD4, a key regulator of oncogene transcription, at sub-nanomolar concentrations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and its effects on downstream signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its application in preclinical research and drug development, particularly in the context of androgen receptor-positive (AR-positive) prostate cancer.

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical targets in oncology. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc. While small molecule inhibitors of BET proteins have shown promise, their clinical development has been hampered by challenges related to selectivity and safety.

Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function. This compound is a heterobifunctional molecule designed as a selective BRD4 PROTAC. It comprises a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically cereblon (CRBN). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. This compound was developed from the dual BET/PLK1 inhibitor WNY0824 and demonstrates exceptional selectivity for BRD4 over other BET family members (BRD2 and BRD3) and Polo-like kinase 1 (PLK1).

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase cereblon (CRBN). This proximity-induced ubiquitination marks BRD4 for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its downstream target genes, most notably c-Myc and, in the context of prostate cancer, the androgen receptor (AR) and its regulated genes like PSA. This cascade of events ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells that are dependent on BRD4 for their proliferation and survival.

Caption: Mechanism of action of this compound.

Quantitative Data

Degradation Potency and Selectivity

This compound demonstrates potent and selective degradation of BRD4.

| Parameter | Target | Cell Line | Value | Reference |

| DC50 | BRD4 | 22Rv1, VCaP | < 1 nM | [1][2] |

| BRD2/3 | - | > 1 µM | [1][2] | |

| PLK1 | - | > 1 µM | [1][2] | |

| Dmax | BRD4 | AR-positive prostate cancer cells | > 99% | [2] |

Anti-proliferative Activity (IC50)

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines, with particular efficacy in BET inhibitor-sensitive and AR-positive prostate cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| VCaP | Prostate Cancer (AR+) | 0.016 | [1] |

| LNCaP | Prostate Cancer (AR+) | 0.021 | [1] |

| 22Rv1 | Prostate Cancer (AR+) | 0.053 | [1] |

| HL60 | Leukemia | 0.0961 | [1] |

| SU-DHL-6 | Lymphoma | 0.0734 | [1] |

| RS4;11 | Leukemia | 0.0247 | [1] |

| JURKAT | Leukemia | 0.5018 | [1] |

| A2780 | Ovarian Cancer | 0.0153 | [1] |

| MDA-MB-468 | Breast Cancer | 0.2460 | [1] |

| BT549 | Breast Cancer | 0.1732 | [1] |

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques. Specific parameters may need to be optimized for individual laboratory conditions and reagent sources.

Cell Culture

Prostate cancer cell lines (VCaP, LNCaP, 22Rv1) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4, c-Myc, AR, PSA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blotting Workflow.

Cell Viability Assay (MTT or CellTiter-Glo)

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound for 72-96 hours.

-

For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

For CellTiter-Glo assay, add the reagent to each well, incubate for 10 minutes, and measure luminescence.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis

-

Treat cells with this compound or DMSO for 24-48 hours.

-

Harvest and fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells with this compound or DMSO for 48-72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Downstream Effects and In Vivo Efficacy

This compound treatment leads to a time- and concentration-dependent downregulation of BRD4 and c-Myc in AR-positive prostate cancer cell lines.[1] Furthermore, it suppresses the transcription of AR-regulated genes, including PSA, TMPRSS2, ERG, FKBP5, and BMPR1B.[1] In vivo studies have shown that this compound can induce tumor regression in mouse xenograft models of castration-resistant prostate cancer.

Conclusion

This compound is a highly potent and selective BRD4 PROTAC with significant anti-proliferative effects, particularly in AR-positive prostate cancer. Its ability to efficiently degrade BRD4 at low nanomolar concentrations and induce apoptosis makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of targeted protein degradation in oncology.

References

The Degradation of BRD4 by WWL0245: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of WWL0245, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This compound has demonstrated significant anti-proliferative effects in various cancer models, particularly in androgen receptor (AR)-positive prostate cancer. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. Its association with super-enhancers leads to the expression of various oncogenes, including c-MYC, making it a prime target for cancer therapy. PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound is a heterobifunctional molecule that links a BRD4-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of BRD4.[1][2] This guide serves as a comprehensive resource for researchers working with or interested in the development of BRD4-targeting PROTACs like this compound.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery. It simultaneously binds to BRD4 and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex. This proximity induces the polyubiquitination of BRD4 by the E3 ligase. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the BRD4 protein. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-MYC and androgen receptor (AR)-regulated genes, resulting in cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity.

Table 1: Degradation Potency (DC50) of this compound in Prostate Cancer Cell Lines

| Cell Line | DC50 (nM) | Duration of Treatment (hours) |

| 22Rv1 | <1 | 24 |

| VCaP | <1 | 24 |

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) |

| VCaP | Prostate Cancer (AR+) | 0.016 | 96 |

| LNCaP | Prostate Cancer (AR+) | 0.021 | 96 |

| 22Rv1 | Prostate Cancer (AR+) | 0.053 | 96 |

| DU145 | Prostate Cancer (AR-) | >10 | 96 |

| HL60 | Acute Myeloid Leukemia | 0.0961 | Not Specified |

| SU-DHL-6 | B-cell Lymphoma | 0.0734 | Not Specified |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.0247 | Not Specified |

| JURKAT | T-cell Leukemia | 0.5018 | Not Specified |

| A2780 | Ovarian Cancer | 0.0153 | Not Specified |

| MDA-MB-468 | Breast Cancer | 0.2460 | Not Specified |

| BT549 | Breast Cancer | 0.1732 | Not Specified |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the primary research publication by Hu et al. (Eur J Med Chem. 2022 Jan 5;227:113922).

Cell Culture

-

Cell Lines: LNCaP, 22Rv1, VCaP, and DU145 prostate cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BRD4 Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the level of BRD4 is normalized to the loading control.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 96 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of this compound-induced BRD4 degradation and its downstream effects.

Experimental Workflow

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a highly potent and selective BRD4-degrading PROTAC with significant therapeutic potential, particularly for AR-positive prostate cancer. Its ability to induce robust and sustained degradation of BRD4 leads to potent anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the biological functions of BRD4 and to advance the development of next-generation epigenetic therapies.

References

The Role of WWL0245 in Cell Cycle Arrest and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Bromodomain-containing protein 4 (BRD4) for degradation. In the context of androgen receptor (AR)-positive prostate cancer, this compound has demonstrated significant anti-proliferative effects by inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its role in modulating the cell cycle and inducing programmed cell death. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of gene transcription and are frequently implicated in cancer pathogenesis. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-Myc. In AR-positive prostate cancer, BRD4 plays a crucial role in maintaining the expression of the androgen receptor and its downstream targets.

This compound is a heterobifunctional molecule that co-opts the ubiquitin-proteasome system to induce the degradation of BRD4.[1][2] By linking a BRD4-binding moiety to an E3 ubiquitin ligase ligand, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD4.[3] This targeted degradation of BRD4 leads to the downregulation of its dependent oncogenic proteins, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in AR-positive prostate cancer cell lines, LNCaP and VCaP.

Table 1: Effect of this compound on Cell Cycle Distribution in AR-Positive Prostate Cancer Cells

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| LNCaP | Control (DMSO) | Data not available | Data not available | Data not available |

| This compound (Concentration) | Data not available | Data not available | Data not available | |

| VCaP | Control (DMSO) | Data not available | Data not available | Data not available |

| This compound (Concentration) | Data not available | Data not available | Data not available |

Note: Specific quantitative data from the primary literature is not available at the time of this guide's creation. The table is structured to be populated as data becomes available.

Table 2: Induction of Apoptosis by this compound in AR-Positive Prostate Cancer Cells

| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |

| LNCaP | Control (DMSO) | Data not available | Data not available | Data not available |

| This compound (Concentration) | Data not available | Data not available | Data not available | |

| VCaP | Control (DMSO) | Data not available | Data not available | Data not available |

| This compound (Concentration) | Data not available | Data not available | Data not available |

Note: Specific quantitative data from the primary literature is not available at the time of this guide's creation. The table is structured to be populated as data becomes available.

Table 3: Degradation of BRD4 and Downregulation of Target Proteins by this compound

| Cell Line | Treatment | BRD4 Degradation (DC50) | c-Myc Protein Level | AR Protein Level |

| LNCaP | This compound | Sub-nanomolar | Decreased | Decreased |

| VCaP | This compound | Sub-nanomolar | Decreased | Decreased |

Note: this compound has been reported to have a sub-nanomolar half-maximal degrading concentration (DC50) and achieve over 99% maximum degradation (Dmax) of BRD4.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on cell cycle arrest and apoptosis.

Cell Culture

-

Cell Lines: LNCaP and VCaP (AR-positive human prostate adenocarcinoma cell lines).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is designed to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

-

Procedure:

-

Seed LNCaP or VCaP cells in 6-well plates and treat with this compound or vehicle control (DMSO) for the desired time.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

The data is analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay via Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Treat LNCaP or VCaP cells with this compound or vehicle control (DMSO) for the specified duration.

-

Collect both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins.

-

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-AR, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound in inducing cell cycle arrest and apoptosis.

Caption: Mechanism of this compound-induced BRD4 degradation and downstream effects.

Caption: Experimental workflow for characterizing the effects of this compound.

References

WWL0245: A Chemical Probe for Targeted BRD4 Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc.[1][2] The development of small molecules that inhibit BRD4 function has shown therapeutic potential, and more recently, the advent of Proteolysis Targeting Chimeras (PROTACs) has offered a novel and potent strategy to specifically eliminate BRD4 protein from the cellular environment.

This technical guide focuses on WWL0245, a potent and selective chemical probe for inducing the degradation of BRD4.[3][4] this compound is a heterobifunctional molecule that recruits BRD4 to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and cellular effects, with a focus on its application in androgen receptor-positive (AR-positive) prostate cancer. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this compound as a tool to investigate BRD4 biology and its therapeutic potential.

Mechanism of Action

This compound is a PROTAC that functions by inducing the proximity of BRD4 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein, resulting in a potent and sustained downstream effect. The degradation of BRD4 by this compound disrupts its ability to act as a scaffold for transcriptional complexes, leading to the downregulation of BRD4-dependent genes, including the potent oncogene c-Myc.[3]

Figure 1: Mechanism of this compound-induced BRD4 degradation.

Quantitative Data

The potency and efficacy of this compound have been quantified in various cancer cell lines, particularly in AR-positive prostate cancer models. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Degradation of BRD4 by this compound

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |

| 22Rv1 | Prostate Cancer (AR-positive) | <1 | >99 | [3][4] |

| VCaP | Prostate Cancer (AR-positive) | <1 | >99 | [3][4] |

| LNCaP | Prostate Cancer (AR-positive) | <1 | >99 | [3] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| VCaP | Prostate Cancer (AR-positive) | 0.016 | [3] |

| LNCaP | Prostate Cancer (AR-positive) | 0.021 | [3] |

| 22Rv1 | Prostate Cancer (AR-positive) | 0.053 | [3] |

| HL-60 | Leukemia | 0.0961 | [3] |

| SU-DHL-6 | Lymphoma | 0.0734 | [3] |

| RS4;11 | Leukemia | 0.0247 | [3] |

| JURKAT | Leukemia | 0.5018 | [3] |

| A2780 | Ovarian Cancer | 0.0153 | [3] |

| MDA-MB-468 | Breast Cancer | 0.2460 | [3] |

| BT549 | Breast Cancer | 0.1732 | [3] |

Table 3: Selectivity Profile of this compound

| Protein | DC50 (µM) | Reference |

| BRD2 | >1 | [3] |

| BRD3 | >1 | [3] |

| PLK1 | >1 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Culture

Prostate cancer cell lines (LNCaP, 22Rv1, VCaP, and DU145) can be obtained from the American Type Culture Collection (ATCC).

-

LNCaP and 22Rv1 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

VCaP cells: Maintained in DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

DU145 cells: Maintained in MEM medium supplemented with 10% FBS and 1% penicillin/streptomycin. All cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis

This protocol is used to assess the degradation of BRD4 and the levels of downstream effector proteins like c-Myc and AR.

Figure 2: Western blot experimental workflow.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 nM to 10 µM) for desired time points (e.g., 1, 2, 4, 12, 24, 48 hours).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, AR, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 96 hours.[3]

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or WST-8) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells based on their fluorescence.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the effect of this compound on the mRNA expression of AR-regulated genes.

-

Cell Treatment and RNA Extraction: Treat VCaP cells with this compound (e.g., 100 nM to 1 µM) for 24 hours.[3] Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for AR-regulated genes (e.g., PSA, TMPRSS2, ERG, FKBP5, BMPR1B) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways

This compound-mediated degradation of BRD4 has significant downstream consequences on key signaling pathways implicated in cancer progression, most notably the androgen receptor (AR) and c-Myc signaling pathways in prostate cancer.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. biocompare.com [biocompare.com]

The Discovery and Development of WWL0245: A Potent and Selective BRD4-Degrading PROTAC for Androgen Receptor-Positive Prostate Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

WWL0245 has emerged as a highly selective and potent Proteolysis Targeting Chimera (PROTAC) that specifically targets the bromodomain-containing protein 4 (BRD4) for degradation. Developed from the dual BET/PLK1 inhibitor WNY0824, this compound demonstrates significant antiproliferative activity in androgen receptor (AR)-positive prostate cancer cell lines.[1][2] Its mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis through the efficient ubiquitin-proteasomal degradation of BRD4, leading to the downregulation of key oncogenic proteins, including the androgen receptor and c-Myc.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, consolidating available data on its biological activity, selectivity, and mechanism of action. Detailed experimental protocols for key in vitro assays are also presented to facilitate further research and development efforts.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in regulating the transcription of key oncogenes, such as c-Myc. Their involvement in cancer cell proliferation and survival has made them attractive therapeutic targets. While small molecule inhibitors of BET proteins have shown promise, their clinical development has been hampered by dose-limiting toxicities and the emergence of resistance.

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that overcomes some of the limitations of traditional inhibitors. These bifunctional molecules co-opt the cell's natural protein degradation machinery by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This event-driven, catalytic mechanism offers the potential for improved potency, selectivity, and a more durable response compared to occupancy-driven inhibitors.

This compound is a BRD4-selective PROTAC that has demonstrated remarkable preclinical efficacy, particularly in the context of androgen receptor-positive prostate cancer.[1][2] This whitepaper will delve into the technical details of its discovery, mechanism of action, and biological characterization.

Discovery and Synthesis

This compound was developed through a strategic design process originating from the dual BET/PLK1 inhibitor, WNY0824.[1][2] The core concept involved leveraging the BET-binding motif of WNY0824 and conjugating it to a ligand for an E3 ubiquitin ligase via a chemical linker, thereby creating a heterobifunctional PROTAC.

Note: A detailed, step-by-step synthesis protocol for this compound, including specific reagents, reaction conditions, and purification methods, is not publicly available in the reviewed literature. The primary literature describes its design and synthesis in the context of a series of PROTACs derived from WNY0824.[1][2]

Mechanism of Action

This compound exerts its anticancer effects by inducing the selective degradation of BRD4. This process is initiated by the formation of a ternary complex between this compound, BRD4, and an E3 ubiquitin ligase.

The subsequent ubiquitination of BRD4 marks it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including critical drivers of prostate cancer progression.

Quantitative Biological Data

The biological activity of this compound has been characterized by its potent and selective degradation of BRD4, leading to significant antiproliferative effects in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Antiproliferation) | MV4-11 | 3 nM | N/A |

| VCaP | 0.016 µM | N/A | |

| LNCaP | 0.021 µM | N/A | |

| 22Rv1 | 0.053 µM | N/A | |

| DC₅₀ (BRD4 Degradation) | Prostate Cancer Cells | < 1 nM | [1] |

| Dₘₐₓ (BRD4 Degradation) | Prostate Cancer Cells | > 99% | [1][2] |

| Selectivity (DC₅₀) | BRD2/3 | > 1 µM | N/A |

| PLK1 | > 1 µM | N/A |

Table 1: Summary of In Vitro Efficacy and Selectivity of this compound

Experimental Protocols

Cell Proliferation Assay

The antiproliferative activity of this compound is determined using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.

Protocol:

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add the chosen viability reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC₅₀) using a suitable software.

Western Blot for BRD4 Degradation

The degradation of BRD4 is quantified by Western blotting.

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for different time points.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.

Cell Cycle Analysis

The effect of this compound on the cell cycle is assessed by flow cytometry after propidium iodide (PI) staining.

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Studies and Pharmacokinetics

Note: While the discovery papers for this compound mention its promising in vitro and in vivo anticancer activity, specific in vivo pharmacokinetic data, such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), area under the curve (AUC), and bioavailability, are not publicly available in the reviewed literature.[1][2] Further preclinical development would necessitate comprehensive pharmacokinetic and pharmacodynamic studies in animal models to evaluate its drug-like properties and establish a therapeutic window.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for androgen receptor-positive prostate cancer. Its high potency and selectivity for BRD4 degradation, coupled with its profound antiproliferative effects, underscore its potential as a clinical candidate. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into its mechanism of action and preclinical development.

Future research should focus on a comprehensive evaluation of the in vivo efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of prostate cancer. Furthermore, exploring its potential in other BET-dependent malignancies and in combination with other therapeutic agents could broaden its clinical utility. The continued development of this compound and similar BRD4-degrading PROTACs holds great promise for improving outcomes for patients with advanced cancers.

References

In-Depth Technical Guide: Target Selectivity Profile of WWL0245

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL0245 is a potent and isoform-selective Proteolysis Targeting Chimera (PROTAC) that specifically targets Bromodomain-containing protein 4 (BRD4) for degradation.[1][2] Developed from the dual Bromodomain and Extra-Terminal domain (BET) and Polo-like kinase 1 (PLK1) inhibitor WNY0824, this compound has demonstrated significant promise as a therapeutic candidate, particularly in the context of Androgen Receptor (AR)-positive prostate cancer.[1][2] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

The selectivity of PROTACs is a critical parameter for their therapeutic index, minimizing off-target effects and associated toxicities.[2] this compound has been engineered to exhibit high selectivity for BRD4 over other members of the BET family (BRD2 and BRD3) and its parent compound's other target, PLK1.

Quantitative Selectivity Profile

The selectivity of this compound has been quantitatively assessed by determining its half-maximal degradation concentration (DC50) against BRD4 and other potential targets. The data clearly indicates a profound selectivity for BRD4.

| Target Protein | DC50 (Half-Maximal Degradation Concentration) | Reference Cell Lines |

| BRD4 | < 1 nM | AR-positive prostate cancer cell lines (VCaP, LNCaP, 22Rv1) |

| BRD2 | > 1 µM | Not specified |

| BRD3 | > 1 µM | Not specified |

| PLK1 | > 1 µM | Not specified |

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of BRD4. As a PROTAC, it is a heterobifunctional molecule, with one end binding to BRD4 and the other recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its downstream targets, including c-Myc, and subsequently inhibits the proliferation of cancer cells.

References

A Technical Guide to the Biological Activity of WWL0245, a Selective BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of WWL0245, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal domain (BET) protein BRD4. This compound has emerged as a promising therapeutic candidate, particularly for androgen receptor (AR)-positive prostate cancer, and serves as a valuable chemical probe for studying BRD4 biology.[1][2] This guide details its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Quantitative Biological Activity

This compound demonstrates high potency in degrading BRD4 and exhibits significant antiproliferative effects in various cancer cell lines. Its activity is characterized by its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell growth.

Table 1: Degradation Potency and Selectivity of this compound

| Parameter | Target | Value | Cell Lines | Notes |

| DC50 | BRD4 | <1 nM | 22Rv1, VCaP | This compound is highly potent in inducing BRD4 degradation.[1][2] |

| Dmax | BRD4 | >99% | AR-positive prostate cancer cells | Achieves near-complete degradation of the target protein.[2][3] |

| Selectivity | BRD2/3, PLK1 | DC50 > 1 µM | Not Specified | Displays high selectivity for BRD4 over other BET family members and PLK1.[1] |

Table 2: Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| VCaP | AR-positive Prostate Cancer | 0.016 |

| LNCaP | AR-positive Prostate Cancer | 0.021 |

| 22Rv1 | AR-positive Prostate Cancer | 0.053 |

| MV4-11 | Acute Myeloid Leukemia | 0.003 |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.0247 |

| A2780 | Ovarian Cancer | 0.0153 |

| SU-DHL-6 | B-cell Lymphoma | 0.0734 |

| HL60 | Promyelocytic Leukemia | 0.0961 |

| BT549 | Triple-Negative Breast Cancer | 0.1732 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.2460 |

| JURKAT | T-cell Leukemia | 0.5018 |

Data compiled from multiple sources.[1][3]

Mechanism of Action

As a PROTAC, this compound functions by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of BRD4.[4][5] This bifunctional molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex that facilitates the tagging of BRD4 with ubiquitin, marking it for destruction by the proteasome.[5]

Caption: Mechanism of this compound-mediated BRD4 degradation.

The degradation of BRD4 by this compound leads to significant downstream effects, particularly in AR-positive prostate cancer cells. BRD4 is a key transcriptional coactivator, and its removal disrupts the expression of critical oncogenes. This compound treatment results in the downregulation of c-Myc, the androgen receptor (AR), and prostate-specific antigen (PSA).[2] This suppression of oncogenic signaling pathways induces cell cycle arrest at the G0/G1 phase and promotes apoptosis.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for WWL0245: A Selective BRD4 Degrader

Audience: Researchers, scientists, and drug development professionals.

Introduction

WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3] As a bifunctional molecule, this compound recruits BRD4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful approach to downregulate BRD4, a key regulator of oncogenes such as c-Myc.[1][4] this compound has demonstrated significant antiproliferative effects in various cancer cell lines, particularly in androgen receptor (AR)-positive prostate cancer.[1][2] These application notes provide detailed in vitro experimental protocols to characterize the activity of this compound.

Mechanism of Action: BRD4 Degradation

This compound functions by hijacking the ubiquitin-proteasome system to selectively target BRD4 for degradation. This mechanism involves the formation of a ternary complex between this compound, BRD4, and an E3 ubiquitin ligase. The E3 ligase then polyubiquitinates BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including critical oncogenes, thereby inducing cell cycle arrest and apoptosis in sensitive cancer cell lines.[1]

This compound mechanism of action and downstream cellular effects.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| VCaP | AR-Positive Prostate Cancer | 0.016 |

| LNCaP | AR-Positive Prostate Cancer | 0.021 |

| 22Rv1 | AR-Positive Prostate Cancer | 0.053 |

| HL60 | Acute Myeloid Leukemia | 0.0961 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.0734 |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.0247 |

| JURKAT | T-cell Acute Lymphoblastic Leukemia | 0.5018 |

| A2780 | Ovarian Cancer | 0.0153 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.2460 |

| BT549 | Triple-Negative Breast Cancer | 0.1732 |

| Data sourced from MedChemExpress product information sheet.[2] |

Table 2: BRD4 Degradation Activity of this compound

| Cell Line | DC50 | Dmax |

| 22Rv1 | Sub-nanomolar | >99% |

| VCaP | Sub-nanomolar | >99% |

| Data sourced from scientific literature.[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for BRD4 Degradation

This protocol is to assess the degradation of BRD4 protein following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-c-Myc, anti-AR, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Workflow for Western Blot analysis of protein degradation.

Cell Cycle Analysis

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for 48-72 hours.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is to measure the expression levels of BRD4 target genes.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., c-MYC, PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reactions using the cDNA, primers, and qPCR master mix.

-

Perform the qRT-PCR on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[5]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. oaepublish.com [oaepublish.com]

Application Notes and Protocols for WWL0245 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] As a heterobifunctional molecule, this compound links a ligand for BRD4 to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of BRD4.[3] This targeted protein degradation offers a powerful approach to modulate gene expression and cellular processes controlled by BRD4, a key epigenetic reader involved in the transcription of oncogenes such as c-Myc.[2][4][5] These characteristics make this compound a valuable tool for cancer research, particularly in the context of androgen receptor (AR)-positive prostate cancer.[1][2]

Mechanism of Action

This compound operates by inducing the proximity of BRD4 to an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the key oncogene c-Myc and proteins involved in the androgen receptor (AR) signaling pathway, such as the AR itself and Prostate-Specific Antigen (PSA).[1] This ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in sensitive cancer cell lines.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM, 96h) | DC50 (nM, 24h) | Dmax (%) | Reference |

| VCaP | AR-Positive Prostate Cancer | 0.016 | <1 | >99 | [2] |

| LNCaP | AR-Positive Prostate Cancer | 0.021 | Sub-nanomolar | >99 | [1][2] |

| 22Rv1 | AR-Positive Prostate Cancer | 0.053 | Sub-nanomolar | >99 | [2] |

| DU145 | AR-Negative Prostate Cancer | >10 | Not Reported | Not Reported | [2] |

Table 2: Effect of this compound on Protein Expression

| Cell Line | Treatment | BRD4 Downregulation | c-Myc Downregulation | Reference |

| LNCaP | 1 µM, 24h | Time-dependent | Time-dependent | [2] |

| 22Rv1 | 1 µM, 24h | Time-dependent | Time-dependent | [2] |

| VCaP | 1 µM, 24h | Time-dependent | Time-dependent | [2] |

| 22Rv1 | Concentration-dependent (24h) | DC50 < 1 nM | Concentration-dependent | [2] |

| VCaP | Concentration-dependent (24h) | DC50 < 1 nM | Concentration-dependent | [2] |

| DU145 | 1 µM, 24h | Observed | Negligible effect | [2] |

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: this compound is typically soluble in DMSO. For cell culture experiments, prepare a stock solution of 10 mM in DMSO.

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

-

Incubation: Incubate the plate for 72-96 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is to determine the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax) of BRD4.

Materials:

-

Prostate cancer cell lines

-

Complete culture medium

-

This compound

-

DMSO

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubation: Incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the BRD4 and c-Myc levels to the loading control. Calculate the DC50 and Dmax values.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the apoptotic effect of this compound.

Conclusion

This compound is a powerful research tool for studying the biological functions of BRD4 and for exploring therapeutic strategies targeting BRD4 in cancer. The provided application notes and protocols offer a comprehensive guide for utilizing this compound in cell culture experiments to investigate its anti-proliferative and pro-apoptotic effects. Researchers should optimize the experimental conditions for their specific cell lines and assays to ensure robust and reproducible results.

References

- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: WWL0245 for Prostate Cancer Cell Lines

Introduction

WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.[1][2] In androgen receptor (AR)-positive prostate cancer, BRD4 is a critical co-activator of AR and regulates the transcription of key oncogenes such as c-Myc. By inducing the ubiquitination and subsequent proteasomal degradation of BRD4, this compound effectively downregulates the AR signaling axis, leading to cell cycle arrest and apoptosis in prostate cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on prostate cancer cell lines.

Data Presentation

The antiproliferative activity of this compound has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values are summarized below.

| Cell Line | Type | IC50 (µM) | DC50 of BRD4 | Key Characteristics |

| VCaP | AR-positive, Androgen-sensitive | 0.016 | Sub-nanomolar | Expresses wild-type AR |

| LNCaP | AR-positive, Androgen-sensitive | 0.021 | Not explicitly stated | Expresses mutant AR (T878A) |

| 22Rv1 | AR-positive, Castration-resistant | 0.053 | Sub-nanomolar | Expresses AR and AR-V7 splice variant |

| DU145 | AR-negative | >10 | Effective BRD4 degradation | Androgen-independent |

Data compiled from publicly available information.[2]

Signaling Pathway

This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade BRD4. This degradation leads to the downregulation of key oncogenic signaling pathways in AR-positive prostate cancer.

References

Application Notes: Targeted BRD4 Degradation Using WWL0245

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) developed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3] As an epigenetic "reader," BRD4 is instrumental in regulating the transcription of key oncogenes, such as c-Myc, and is a well-validated target in various cancers, including androgen receptor (AR)-positive prostate cancer.[3][4] this compound leverages the cell's own ubiquitin-proteasome system to specifically eliminate BRD4 protein. This induction of BRD4 degradation leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[3] These characteristics establish this compound as a critical research tool for elucidating the biological roles of BRD4 and as a promising candidate for therapeutic development.[1][2][3]

Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to BRD4 and an E3 ubiquitin ligase. This binding event forms a ternary complex, bringing the target protein (BRD4) into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and targeted for destruction by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to mediate the degradation of multiple BRD4 protein molecules.

Caption: this compound-mediated degradation of BRD4.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in relevant cancer cell lines.

Table 1: Potency of this compound in BRD4 Degradation

| Parameter | Cell Line | Value |

| DC50 (Degradation) | 22Rv1, VCaP | <1 nM[2] |

| Dmax (Maximum Degradation) | AR-positive prostate cancer cells | >99%[3] |

Table 2: Anti-proliferative Activity of this compound

| Parameter | Cell Line | Value |

| IC50 (Proliferation) | VCaP | 0.016 µM[2] |

| LNCaP | 0.021 µM[2] | |

| 22Rv1 | 0.053 µM[2] |

Detailed Protocol: Western Blot for BRD4 Degradation

This protocol outlines the procedure for quantifying the degradation of BRD4 in cultured cells treated with this compound using Western Blot analysis.

Materials & Reagents

-

Cell Lines: 22Rv1, VCaP, LNCaP, or other relevant cell lines.

-

Reagents: this compound, DMSO (vehicle control), ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

Sample Buffer: 4x Laemmli sample buffer.

-

Electrophoresis: 4-12% Bis-Tris SDS-PAGE gels, MOPS or MES SDS Running Buffer.

-

Transfer: PVDF or nitrocellulose membranes, transfer buffer.

-

Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Antibodies:

-

Primary: Rabbit anti-BRD4, Mouse or Rabbit anti-β-actin (or GAPDH) for loading control.

-

Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

-

Equipment: Gel electrophoresis and Western blot transfer systems, chemiluminescence imaging system.

Experimental Workflow

Caption: Experimental workflow for Western Blot analysis.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentrations of this compound (e.g., 0.1 nM to 1 µM) and a DMSO vehicle control for various durations (e.g., 2 to 24 hours).

-

-

Lysate Preparation:

-

After treatment, wash cells once with ice-cold PBS.

-

Lyse cells by adding 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each sample using the BCA assay.

-

Normalize all samples to the same protein concentration using lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

-

Perform electrophoresis until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane according to the transfer system manufacturer's protocol.

-

-

Immunoblotting:

-

Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again 3 times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the signal using a chemiluminescence imager.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control for each sample to determine the percentage of degradation relative to the vehicle control.

-

References

- 1. origene.com [origene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Determining Cell Viability Following WWL0245 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL0245 is a potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera).[1][2][3] Unlike traditional inhibitors, this compound facilitates the ubiquitin-proteasomal degradation of the BRD4 protein, leading to its removal from the cell.[1][2] This mechanism has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells, particularly in androgen receptor (AR)-positive prostate cancer.[1][2] The antiproliferative effects of this compound make the assessment of cell viability a critical step in evaluating its efficacy.[1][2]